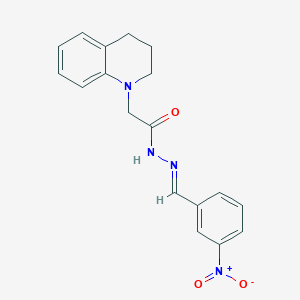

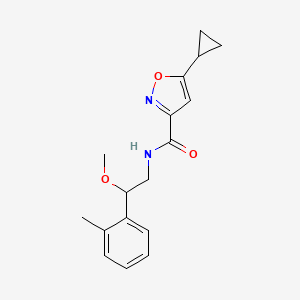

![molecular formula C19H17N5O2S B2480405 N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide CAS No. 852375-83-8](/img/structure/B2480405.png)

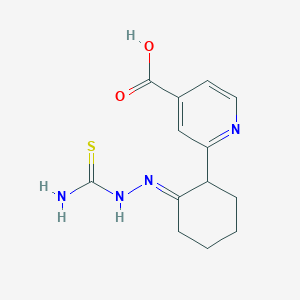

N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives involves multi-step chemical reactions, often starting from readily available compounds. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions leading to the target compound, which was confirmed using spectroscopic techniques and X-ray crystallography (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various spectroscopic techniques and X-ray crystallography. The detailed analysis includes density functional theory calculations to compare theoretical and experimental values, providing insights into the molecular orbitals and reactivity descriptors. For instance, compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system and displays specific intermolecular hydrogen bonds and interactions, as determined through Hirshfeld surface analysis and energy frameworks (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of triazolo[4,3-b]pyridazine derivatives includes their ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions, leading to a wide array of structural analogs with diverse biological activities. For example, the synthesis of novel acetamides containing the 1,2,4-oxadiazole cycle demonstrated the versatility of triazolo[4,3-a]pyridine derivatives in forming compounds with potential biological assessment (Karpina et al., 2019).

Applications De Recherche Scientifique

1. Synthesis and Properties of Triazole Derivatives

Triazole derivatives, including those with 1,2,4-triazole cores, are of significant interest in medicinal chemistry due to their broad range of biological activities. The synthesis and physico-chemical properties of these compounds are crucial for developing new pharmaceuticals and materials with potential applications in various fields, including medicine, engineering, and agriculture. Their versatility and low toxicity make them attractive for drug development and other applications (Parchenko, 2019)[https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].

2. Biological Effects and Applications

The biological effects of acetamide and formamide derivatives, which share functional group similarities with the compound of interest, have been extensively reviewed. These compounds exhibit a range of biological activities, including potential antimicrobial and antifungal properties. Their broad applicability and the ongoing research into their effects highlight the potential of similar compounds for therapeutic use (Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt].

3. Antioxidant and Antiradical Activities

Compounds with 1,2,4-triazole-3-thione derivatives demonstrate significant antioxidant and antiradical activities, which can positively impact patients exposed to high doses of radiation. These properties suggest their potential for therapeutic applications in mitigating oxidative stress and supporting cellular health (Kaplaushenko, 2019)[https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt].

4. Advanced Oxidation Process for Drug Degradation

The advanced oxidation process (AOP) research, focusing on the degradation of pharmaceuticals like acetaminophen, showcases the relevance of studying specific compounds for environmental and therapeutic applications. Understanding the degradation pathways and by-products of such processes is vital for developing safer pharmaceutical disposal methods and reducing environmental impact (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-13-4-6-14(7-5-13)19-22-21-16-8-9-18(23-24(16)19)27-12-17(25)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPSHKNNYJGGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

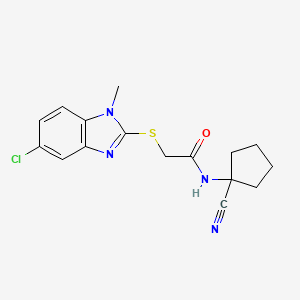

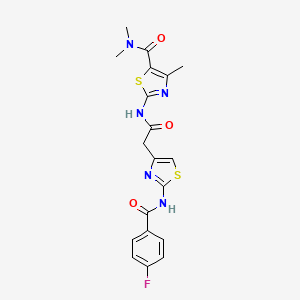

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

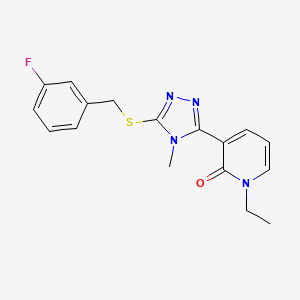

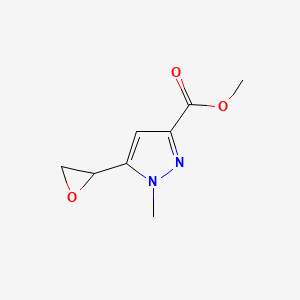

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

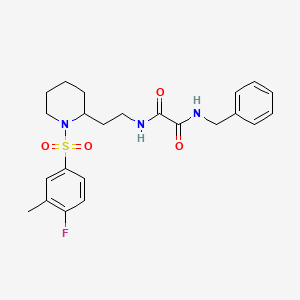

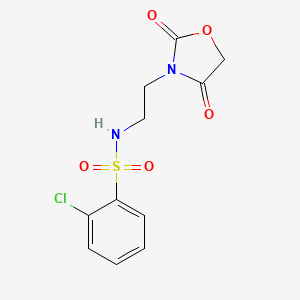

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)